1-BROMO-4-CHLOROBUTANE-D8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-4-chlorobutane is a chemical compound used as a reagent in the synthesis of a novel spirohydantoin derivative, which acts as a potent multireceptor-active antipsychotic and antidepressant agent .

Synthesis Analysis

1-Bromo-4-chlorobutane can be synthesized from 1,4-Dichlorobutane with 1,4-dibromo-butane by stirring in DMF with tetrabutylammomium bromide for 19.5 h at 100℃ . Another method involves the addition of bromine to a mixture of phosphorus and d-chlorobutanol, with the temperature of the mixture being held close to 0 DEG C during the addition of bromine .Molecular Structure Analysis

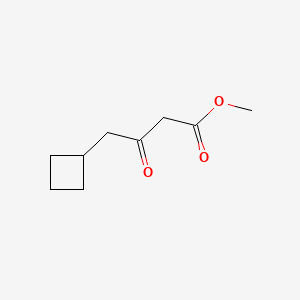

The molecular formula of 1-Bromo-4-chlorobutane is C4H8BrCl . The structure of this compound can also be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

1-Bromo-4-chlorobutane can participate in various chemical reactions. For instance, it can react with benzyloxyacetic acid in the presence of n-butyllithium and diisopropylamine to form a new compound . It can also react with other substances under certain conditions .Physical And Chemical Properties Analysis

1-Bromo-4-chlorobutane has a molecular weight of 171.463 . It has a density of 1.4±0.1 g/cm3, a boiling point of 164.3±8.0 °C at 760 mmHg, and a vapor pressure of 2.6±0.3 mmHg at 25°C . The compound has a refractive index of 1.469 .Applications De Recherche Scientifique

Organic Synthesis and Reaction Mechanisms

1-Bromo-4-chlorobutane-D8 is a deuterated compound, often used in the study of organic synthesis and reaction mechanisms. For example, the addition of hydrogen bromide to 1,1-dichloroethylene, under specific conditions, can produce 1-bromo-2,2-dichloroethane and 1-bromo-2,2,4,4-tetrachlorobutane, with the deuterated version being formed when deuterium bromide is used. This process allows for the exploration of reaction pathways and the synthesis of deuterated compounds, which are valuable in mechanistic studies due to the isotopic labeling (Francis & Leitch, 1957).

Electrochemical Behavior and Reduction Products

The electrochemical reduction of 1,4-dihalobutanes, including 1-bromo-4-chlorobutane, has been investigated to understand their behavior at carbon cathodes. Studies using techniques like cyclic voltammetry have shown that the reduction of these compounds can lead to various products depending on the experimental conditions, providing insights into electrochemical reactions and potential applications in synthetic organic chemistry (Pritts & Peters, 1995).

Molecular Structure and Conformational Analysis

Research on the molecular structure and conformational composition of halobutanes, including analogs of 1-bromo-4-chlorobutane, has been conducted using techniques such as gas-phase electron diffraction and ab initio calculations. These studies provide detailed information on the geometric parameters and conformational preferences of these molecules, which are crucial for understanding their reactivity and interactions in various chemical environments (Aarset et al., 1995).

Safety And Hazards

1-Bromo-4-chlorobutane is considered hazardous. It is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include using only non-sparking tools, taking precautionary measures against static discharge, and wearing protective gloves, clothing, and eye/face protection .

Propriétés

Numéro CAS |

1219803-72-1 |

|---|---|

Nom du produit |

1-BROMO-4-CHLOROBUTANE-D8 |

Formule moléculaire |

C4H8BrCl |

Poids moléculaire |

179.511 |

Nom IUPAC |

1-bromo-4-chloro-1,1,2,2,3,3,4,4-octadeuteriobutane |

InChI |

InChI=1S/C4H8BrCl/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2 |

Clé InChI |

NIDSRGCVYOEDFW-SVYQBANQSA-N |

SMILES |

C(CCBr)CCl |

Synonymes |

1-BROMO-4-CHLOROBUTANE-D8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one](/img/structure/B596131.png)